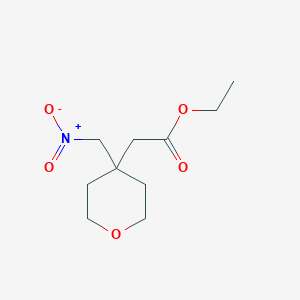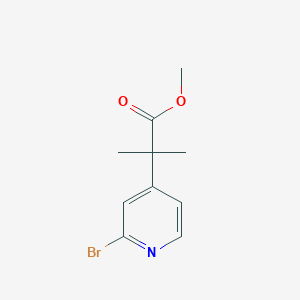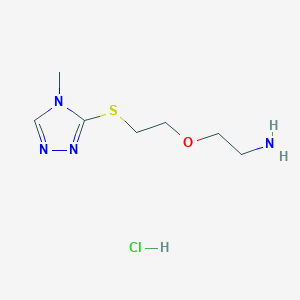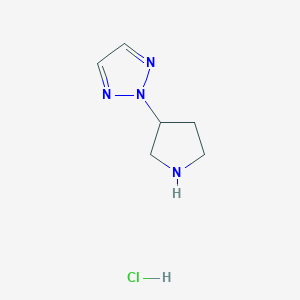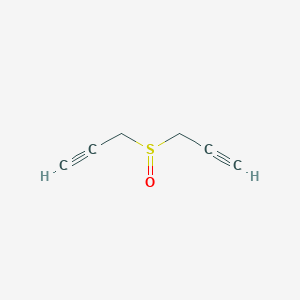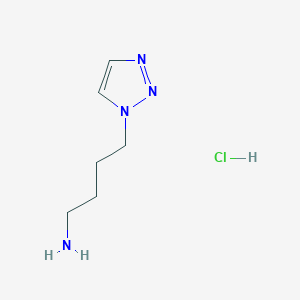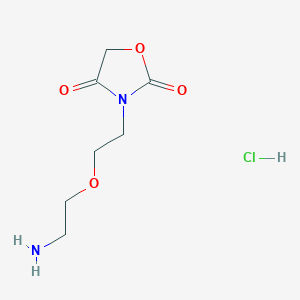
3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 and its IUPAC name is 3-(2-(2-aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride is solid . Its molecular weight is 224.64 .Wissenschaftliche Forschungsanwendungen
Versatile Synthesis and Chemical Reactivity
- A novel approach to synthesizing 1,3-oxazolidine-2,4-diones has been reported, showcasing a versatile two-step reaction sequence starting from α-ketols and isocyanates. This method provides access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones in good yields, highlighting the compound's synthetic versatility and potential in preparing α-hydroxyamides with quaternary stereocenters O. Merino et al., 2010.
- Research has explored microwave-assisted synthesis of N',N'-disubstituted alpha-hydroxyhydrazides from substituted 3-amino-oxazolidin-2,4-diones, indicating an efficient method for creating derivatives with potential biochemical applications T. Kurz & Khalid Widyan, 2005.
Potential in Medicinal Chemistry
- The synthesis of novel oxazolidinones with potential antimicrobial properties has been described, showcasing the chemical's relevance in developing new therapeutic agents. The study synthesized derivatives targeting bacterial and fungal strains, underscoring the oxazolidinone scaffold's utility in medicinal chemistry K. Devi et al., 2013.
Structural and Chemical Properties
- An investigation into the crystal structure of oxazolidine derivatives has provided insights into their structural and chemical properties. For instance, the analysis of isomers with oxazolidine and quinoxaline rings linked by an ethoxy group has revealed differences crucial for understanding their reactivity and potential applications Caleb Anothane Ahoya et al., 2010.
Innovative Synthetic Methods
- A study on the synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide offers an innovative, eco-friendly approach to creating these compounds. This method emphasizes the potential for sustainable synthesis practices in chemical research Wen-Zhen Zhang et al., 2015.
Eigenschaften
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJNKOMLGCIVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)


